molecular formula C29H31N3O3 B11240176 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide

2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11240176
M. Wt: 469.6 g/mol
InChI Key: ANAYDAWJHLMMJV-UHFFFAOYSA-N
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Description

2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-furylmethyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core

Preparation Methods

The synthesis of 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-furylmethyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the furan-2-ylmethyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-furylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar compounds to 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-furylmethyl)acetamide include other dibenzo[b,e][1,4]diazepine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

2-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C29H31N3O3/c1-19-10-12-20(13-11-19)28-27-23(15-29(2,3)16-25(27)33)31-22-8-4-5-9-24(22)32(28)18-26(34)30-17-21-7-6-14-35-21/h4-14,28,31H,15-18H2,1-3H3,(H,30,34)

InChI Key

ANAYDAWJHLMMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)NCC5=CC=CO5

Origin of Product

United States

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